4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(aminomethyl)pyridin-2-yl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-6-8-2-1-3-13-10(8)14-5-4-12-9(15)7-14/h1-3H,4-7,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSBTCNTNAZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one involves several steps. . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Piperazin-2-one vs.
Substituent Effects: The aminomethyl pyridine group in the target compound may improve target binding compared to simpler pyridine or phenyl substituents (e.g., compound 15 in ). Nitrofuran-isoxazoline moieties (compound 15) confer antitubercular activity, suggesting that electron-withdrawing groups enhance efficacy against Mycobacterium tuberculosis . Ethanol-substituted analogs (e.g., ) exhibit higher hydrophilicity, which may improve solubility but reduce membrane permeability compared to the target compound.
Pharmacological and Physicochemical Properties
- Antitubercular Activity : Nitrofuran-isoxazoline derivatives (e.g., compound 15) exhibit MIC values <1 µg/mL against M. tuberculosis, while the target compound’s activity remains unstudied .
- Solubility: Piperazin-2-one derivatives generally show moderate solubility in polar aprotic solvents (e.g., DMSO) but lower aqueous solubility than ethanol-substituted analogs .
- Metabolic Stability : The lactam ring in piperazin-2-one resists oxidative metabolism better than piperazine, as seen in antitubercular compounds with longer half-lives .
Research Findings and Implications
- Structural Optimization: Piperazin-2-one scaffolds are increasingly favored in drug design for their balance of stability and flexibility. Substitution at the pyridine 3-position (e.g., aminomethyl) enhances binding to targets like kinases or GPCRs .
- Activity Trade-offs: While nitrofuran derivatives () excel in antitubercular activity, their toxicity profiles may limit therapeutic use compared to aminomethyl-pyridine analogs .
- Synthetic Feasibility : Piperazin-2-one derivatives are synthetically accessible via reductive amination or SNAr reactions, with yields ranging from 50–70% .
Biological Activity
4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several bacterial strains, highlighting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research has shown that this compound can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism involves modulation of specific signaling pathways and inhibition of key kinases involved in tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as histone demethylases, which play a crucial role in gene regulation and cancer progression. Inhibitory assays have demonstrated IC50 values indicating effective inhibition of these enzymes .
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing various signaling pathways critical for cellular functions and responses to external stimuli .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | References |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | MIC = 31.25 µg/mL | |
| Anticancer | HT29 (Colon cancer) | IC50 = 22 µM | |
| Anticancer | MCF7 (Breast cancer) | IC50 = 15 µM |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of the compound demonstrated significant antimicrobial activity, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships (SAR) that suggest modifications could enhance potency .
- Cancer Cell Line Inhibition : In vitro studies on human colon carcinoma cell lines (HCT116) revealed that the compound inhibited cell proliferation with a GI50 value of 2.30 μM. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Q & A
Basic: What safety protocols should be followed when handling 4-(3-(Aminomethyl)pyridin-2-yl)piperazin-2-one?
Answer:
- General Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.
- First Aid:
- Skin Contact: Wash immediately with copious water for ≥15 minutes; remove contaminated clothing .
- Inhalation: Move to fresh air; seek medical attention if symptoms persist .
- Storage: Store in a dry, ventilated area at 2–8°C, protected from light and moisture .
- Documentation: Maintain a safety data sheet (SDS) for emergency reference, even if no specific hazards are classified .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the aminomethyl-pyridine and piperazin-2-one moieties. Compare shifts with analogous compounds (e.g., pyridin-2-ylpiperazine derivatives) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for protonated ions) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm for the piperazinone ring) .
Advanced: How can synthetic routes for this compound be optimized for higher yield?
Answer:
- Stepwise Synthesis:
- Aminomethylation: React 3-pyridylpiperazin-2-one with formaldehyde and ammonium chloride under reflux in methanol .
- Purification: Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) to isolate intermediates .
- Catalytic Optimization: Screen Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
- Yield Improvement: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. of formaldehyde) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Reproducibility Checks:
- Validate assay conditions (e.g., receptor binding assays for dopamine D3 or serotonin receptors) using positive controls .
- Test compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Structural Confirmation: Use X-ray crystallography (SHELX refinement ) to verify stereochemistry, as incorrect configurations can alter pharmacological profiles .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Advanced: What crystallographic methods are recommended for resolving the compound’s 3D structure?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
- Structure Refinement:
- Case Study: For analogous piperazine derivatives, hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
Basic: How to assess the compound’s solubility for in vitro assays?
Answer:
- Solvent Screening: Test solubility in DMSO (primary stock), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ = 260–280 nm for pyridine absorption) .
- Critical Micelle Concentration (CMC): For low solubility, use surfactants (e.g., Tween-80) below CMC to avoid interference .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
- Lyophilization: Freeze-dry the compound under vacuum (0.1 mbar) and store at -20°C in amber vials .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
- Antioxidants: Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidation of the aminomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
